![molecular formula C21H28O3 B601109 (6S,8R,9S,10R,13S,14S)-6-(Methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3,17-dion CAS No. 881896-95-3](/img/structure/B601109.png)
(6S,8R,9S,10R,13S,14S)-6-(Methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3,17-dion
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
The synthesis of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione typically involves the modification of the parent compound androsta-1,4-diene-3,17-dione through several chemical reactions. These include:
- Protection and Deprotection Steps : Essential for selective functionalization.
- Oxidation and Reduction Reactions : To achieve desired structural modifications.
Synthetic Routes
Common reagents and conditions include:
- Oxidizing Agents : Potassium permanganate.
- Reducing Agents : Sodium borohydride.
- Catalysts : Various acid catalysts to facilitate substitution reactions.
Chemistry
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione serves as a precursor in synthesizing other steroidal compounds. Its unique structural modifications allow for the development of various derivatives with distinct biochemical properties.
Biology
Research has demonstrated its effects on enzyme activity, particularly regarding its role as an aromatase inhibitor. Studies have shown that it can significantly lower estrogen levels in biological systems, making it a subject of interest in endocrine research.
Medicine
The compound has potential applications in treating hormone-dependent cancers due to its ability to inhibit aromatase effectively. Clinical trials have explored its efficacy and safety profile in postmenopausal women with metastatic breast cancer.
Case Studies and Clinical Trials
Several clinical studies have investigated the efficacy of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione in treating hormone receptor-positive breast cancer. For instance:
- A study published in the Journal of Steroid Biochemistry highlighted its effectiveness in reducing tumor size in preclinical models.
- Clinical trials have shown that it can be safely administered to postmenopausal women with minimal side effects compared to traditional therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione typically involves the modification of androsta-1,4-diene-3,17-dioneThis can be achieved through a series of chemical reactions, including protection and deprotection steps, as well as selective oxidation and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of the double bonds or carbonyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can produce more saturated derivatives .
Wirkmechanismus
The mechanism of action of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione involves its interaction with the enzyme aromatase. By inhibiting aromatase, the compound reduces the conversion of androgens to estrogens, thereby decreasing estrogen levels in the body. This mechanism is particularly relevant in the treatment of estrogen-dependent cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Exemestane: Another steroidal aromatase inhibitor with a similar structure but different functional groups.
Anastrozole: A non-steroidal aromatase inhibitor with a different mechanism of action.
Letrozole: Another non-steroidal aromatase inhibitor used in similar medical applications.
Uniqueness
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its methoxymethyl group at the 6alpha position differentiates it from other similar compounds and may influence its potency and selectivity as an aromatase inhibitor .
Biologische Aktivität
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of hormone-dependent cancers, including breast cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione is structurally related to other steroidal compounds but features a methoxymethyl group at the 6alpha position. This modification is believed to enhance its biological activity compared to similar compounds.
The primary mechanism of action for 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione involves inhibition of the aromatase enzyme. Aromatase converts androgens into estrogens, and by inhibiting this enzyme, the compound effectively lowers estrogen levels in the body. This reduction is particularly beneficial in treating estrogen-dependent tumors.
In Vitro Studies
In vitro studies have demonstrated that 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione exhibits significant cytotoxicity against various breast cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB231 (ER-independent) | 18.7 | Aromatase inhibition |
T47D (ER-dependent) | 7.1 | Aromatase inhibition |
MCF-7 | 55.5 | Weak cytotoxic activity |
These results indicate that the compound has a stronger inhibitory effect on estrogen receptor-positive cells compared to estrogen receptor-negative cells.
Case Studies
A notable study investigated the effects of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione on hormone levels and tumor growth in animal models. The compound was administered to mice with implanted tumors, resulting in a significant reduction in tumor size and weight compared to control groups.
Comparative Analysis with Other Aromatase Inhibitors
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione can be compared with other known aromatase inhibitors such as exemestane and anastrozole. The following table outlines their characteristics:
Compound | Type | IC50 (μM) | Clinical Use |
---|---|---|---|
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione | Steroidal | Variable (see above) | Potential use in breast cancer therapy |
Exemestane | Steroidal | 0.5 - 5 | Approved for breast cancer treatment |
Anastrozole | Non-steroidal | 0.1 - 0.5 | First-line treatment for breast cancer |
Eigenschaften
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-20-8-6-14(22)11-18(20)13(12-24-3)10-15-16-4-5-19(23)21(16,2)9-7-17(15)20/h6,8,11,13,15-17H,4-5,7,9-10,12H2,1-3H3/t13-,15+,16+,17+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFBVXJOYBPOV-NRPQEYHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)C=C[C@]34C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.